2-Ethoxyethylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

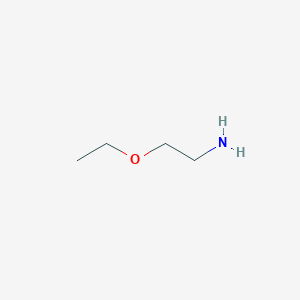

Structure

3D Structure

特性

IUPAC Name |

2-ethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIOCZAQDIBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059392 | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110-76-9 | |

| Record name | Ethoxyethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Ethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Ethoxyethylamine. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. This document presents quantitative data in a clear, tabular format, outlines detailed experimental methodologies for key analytical procedures, and includes visualizations to illustrate experimental workflows and structural-property relationships.

Core Chemical Identity and Structure

This compound is a primary amine and an ethyl ether derivative.[1] Its structure consists of an ethyl group attached to an amine via an ether linkage. This bifunctional nature, possessing both a basic amino group and a polar ether group, dictates its chemical reactivity and physical properties. It is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2]

Key Identifiers:

-

IUPAC Name: 2-Ethoxyethan-1-amine

-

CAS Number: 110-76-9[1]

-

Molecular Formula: C₄H₁₁NO[1]

-

SMILES: CCOCCN[1]

-

InChI Key: BPGIOCZAQDIBPI-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in chemical synthesis and for ensuring safe handling and storage.

| Property | Value | Units |

| Molecular Weight | 89.14 | g/mol |

| Boiling Point | 105 - 108.8 | °C |

| Melting Point | -70 | °C |

| Density | 0.85 - 0.87 | g/cm³ at 20°C |

| Solubility in Water | Completely miscible | |

| pKa | 6.26 (at 25°C) | |

| Flash Point | 17.7 - 18 | °C |

| Refractive Index | 1.4080 - 1.4110 | |

| Vapor Pressure | 25.5 | mmHg at 25°C |

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound is the reductive amination of 2-ethoxyethanol. The following protocol is a generalized representation of this process.

Reaction: CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + H₂O

Materials:

-

2-Ethoxyethanol

-

Ammonia (anhydrous)

-

Hydrogen gas

-

Heterogeneous catalyst (e.g., Cu-Co/Al₂O₃-diatomaceous earth)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Activation: The catalyst is activated under a stream of hydrogen at an elevated temperature.

-

Reaction Setup: The activated catalyst and 2-ethoxyethanol are loaded into a high-pressure autoclave.

-

Ammoniation: The autoclave is sealed and purged with nitrogen, followed by the introduction of a molar excess of ammonia.

-

Hydrogenation: The reactor is pressurized with hydrogen to 1-4 MPa.

-

Reaction: The mixture is heated to 150-250 °C with vigorous stirring. The reaction progress is monitored by the consumption of hydrogen.

-

Work-up: After the reaction is complete, the reactor is cooled, and excess ammonia and hydrogen are vented.

-

Purification: The crude product is filtered to remove the catalyst and then purified by fractional distillation to separate unreacted starting materials and byproducts.

Spectroscopic Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique to confirm the structure of this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

The ¹H NMR spectrum is acquired on a spectrometer, for instance, at a frequency of 89.56 MHz.[3]

-

Standard pulse programs are used to acquire the spectrum.

Expected Chemical Shifts (in CDCl₃):

-

-NH₂: ~1.40 ppm (singlet, broad)

-

-CH₂-N: ~2.85 ppm (triplet)

-

O-CH₂-: ~3.48 ppm (triplet)

-

-CH₃: ~1.21 ppm (triplet)

Determination of Boiling Point

The boiling point can be determined using a variety of methods, including the Thiele tube method.

Materials:

-

This compound sample

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube filled with a high-boiling point oil (e.g., mineral oil)

-

Heating source (e.g., Bunsen burner)

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing oil.

-

The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to be drawn into the capillary tube.

Determination of pKa

The acid dissociation constant (pKa) of the protonated amine can be determined by potentiometric titration.

Materials:

-

This compound sample

-

Standardized solution of a strong acid (e.g., HCl)

-

Standardized solution of a strong base (e.g., NaOH)

-

pH meter and electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of HCl, and the pH is recorded after each addition of acid.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound via the reductive amination of 2-ethoxyethanol.

Caption: General workflow for the synthesis of this compound.

Structural-Property Relationships of this compound

This diagram illustrates the key structural features of this compound and their influence on its chemical properties.

Caption: Key structural features and their influence on properties.

References

Synthesis of 2-Ethoxyethylamine from 2-Ethoxyethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-ethoxyethylamine from 2-ethoxyethanol, a critical transformation for producing valuable intermediates in the pharmaceutical and fine chemical industries. The predominant and most industrially viable method is the direct catalytic amination of 2-ethoxyethanol.

Core Synthesis Pathway: Catalytic Amination

The conversion of 2-ethoxyethanol to this compound is accomplished through a reductive amination process. This reaction involves treating the alcohol with ammonia and hydrogen in the presence of a heterogeneous catalyst.[1] This process is often referred to as "borrowing hydrogen" or "hydrogen autotransfer," highlighting its efficiency and atom economy.[1]

The overall chemical equation for this transformation is:

CH₃CH₂OCH₂CH₂OH + NH₃ + H₂ → CH₃CH₂OCH₂CH₂NH₂ + 2H₂O

This reaction proceeds through a multi-step mechanism on the surface of the catalyst. The process begins with the dehydrogenation of 2-ethoxyethanol to form an aldehyde intermediate. This aldehyde then reacts with ammonia to generate an imine. Finally, the imine is hydrogenated to produce the desired this compound.[1]

Key Synthesis Parameters

The successful synthesis of this compound is highly dependent on the careful optimization of several interconnected parameters. The choice of catalyst is a critical factor that influences both the reaction conditions and the overall conversion and selectivity.[1] The reaction temperature, pressure, and the molar ratios of the reactants must be fine-tuned to maximize the yield of the primary amine while minimizing the formation of byproducts, such as the secondary amine, bis(2-ethoxyethyl)amine.[1]

Catalyst Systems and Reaction Conditions

The following table summarizes key parameters for the synthesis of this compound from 2-ethoxyethanol, primarily drawn from industrial processes which can be adapted for laboratory-scale synthesis.[1]

| Parameter | Value/Range | Catalyst System | Source(s) |

| Catalyst Composition | Cu (1.0-30.0%), Co (1.0-50.0%), with promoters (Ru, Mg, Cr) on Al₂O₃-diatomaceous earth support | Cu-Co/Al₂O₃-diatomaceous earth | [1][2] |

| Temperature | 100 - 360 °C | Cu-Co/Al₂O₃-diatomaceous earth | [1] |

| Pressure | Atmospheric to 4.5 MPa | Cu-Co/Al₂O₃-diatomaceous earth | [1] |

| Reactant Molar Ratio (NH₃:Alcohol) | 3.0 - 12.5 | Cu-Co/Al₂O₃-diatomaceous earth | [1] |

| Reactant Molar Ratio (H₂:Alcohol) | 1.5 - 12.0 | Cu-Co/Al₂O₃-diatomaceous earth | [1] |

| Conversion Rate | High | Cu-Co/Al₂O₃-diatomaceous earth | [2] |

| Selectivity | Good | Cu-Co/Al₂O₃-diatomaceous earth | [2] |

Detailed Experimental Protocol (Representative Laboratory Scale)

While specific, detailed laboratory-scale procedures are not extensively available in the public domain, the following protocol is a representative example based on the principles outlined in industrial processes.[1]

Materials and Equipment

-

2-Ethoxyethanol

-

Ammonia (gas or solution)

-

Hydrogen (high-purity)

-

Catalyst (e.g., Cu-Co/Al₂O₃-diatomaceous earth)

-

High-pressure autoclave reactor with magnetic stirring, gas inlets, pressure gauge, and temperature control

-

Filtration apparatus

-

Fractional distillation apparatus

-

Analytical equipment (e.g., GC-MS for reaction monitoring and product characterization)

Procedure

-

Catalyst Activation (if required): For certain catalysts, a pre-reduction step under a hydrogen stream at an elevated temperature may be necessary before use.[1]

-

Reaction Setup: In a high-pressure autoclave, add the activated catalyst (e.g., 5-10 wt% relative to the 2-ethoxyethanol). Add 2-ethoxyethanol to the vessel.[1]

-

Introduction of Ammonia: Seal the autoclave and purge with an inert gas like nitrogen, followed by purging with hydrogen. Introduce ammonia into the reactor. A molar excess of ammonia (e.g., 5-10 equivalents) is recommended to favor the formation of the primary amine and suppress the formation of the secondary amine byproduct.[1]

-

Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1-4 MPa).[1]

-

Reaction: Heat the mixture to the target reaction temperature (e.g., 150-250 °C) with vigorous stirring.[1]

-

Monitoring: Monitor the reaction progress by observing the pressure drop due to hydrogen consumption and/or by taking samples for analysis (e.g., GC-MS).[1] The reaction time can range from a few hours to over 24 hours, depending on the catalyst, temperature, and pressure.[1]

-

Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia and hydrogen in a well-ventilated fume hood.[1]

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst may potentially be recycled.[1]

-

Purification: The crude product is purified by fractional distillation. Unreacted 2-ethoxyethanol, water, and the desired this compound are separated based on their respective boiling points.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value |

| Chemical Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [1] |

| Boiling Point | 105 °C[1] |

| Density | 0.85 g/cm³[1] |

| Appearance | Colorless liquid[1] |

| ¹H NMR | Spectra available in public databases[1] |

| ¹³C NMR | Spectra available in public databases[1] |

| Mass Spectrum | Spectra available in public databases[1] |

Logical Relationships in Synthesis Strategy

The successful synthesis of this compound from 2-ethoxyethanol hinges on the interplay of several factors. The catalyst choice is paramount, dictating the necessary reaction conditions and influencing both conversion and selectivity. Consequently, the reaction parameters must be meticulously optimized to maximize the yield of the primary amine while minimizing byproduct formation.

This technical guide provides a comprehensive foundation for the synthesis of this compound from 2-ethoxyethanol. Researchers and professionals in drug development can leverage this information for laboratory-scale synthesis and process optimization. Further exploration of novel catalyst systems and reaction conditions may pave the way for even more efficient and sustainable production methods.

References

2-Ethoxyethylamine: A Comprehensive Technical Guide

CAS Number: 110-76-9

This technical guide provides an in-depth overview of 2-Ethoxyethylamine, a versatile primary amine with an ether linkage, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, safety protocols, and handling procedures.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1][2] It is completely miscible with water and most organic solvents.

| Property | Value | Reference |

| Molecular Formula | C4H11NO | [3] |

| Molecular Weight | 89.14 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Amine-like | [2] |

| Boiling Point | 105 - 108°C | [2][3] |

| Melting/Freezing Point | -50°C | [2] |

| Flash Point | 17.7 - 20°C | [2][3][5] |

| Autoignition Temperature | 265°C | [2][5] |

| Density | 0.85 - 0.851 g/cm³ at 20°C | [2][3] |

| Vapor Pressure | 25 hPa at 20°C | [2] |

| Water Solubility | Completely miscible | [6] |

| logP (Octanol/Water Partition Coefficient) | 1.5 | [2] |

| Refractive Index | 1.4080 to 1.4110 | [6] |

| pH | 11.9 (10% solution in water) at 20°C | [2] |

Safety and Hazard Information

This compound is a highly flammable liquid and vapor that can cause severe skin burns and eye damage.[2] It is also harmful if swallowed or in contact with skin.[2][5]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Caption: GHS Hazard Classification for this compound.

Precautionary Statements

A comprehensive list of precautionary statements for handling this compound is provided below.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P310 | Immediately call a POISON CENTER or doctor/physician. |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical and toxicological properties of this compound are not publicly available in the referenced safety data sheets. These tests are typically conducted according to internationally recognized standards, such as those established by the OECD (Organisation for Economic Co-operation and Development) or ISO (International Organization for Standardization). The provided data represents the results of these standardized tests.

First Aid Measures

Immediate medical attention is required in case of exposure. The following workflow outlines the initial steps for first aid.

Caption: First Aid Workflow for this compound Exposure.

In case of inhalation , the victim should be moved to fresh air.[4][5] If breathing is difficult, oxygen should be administered.[5] For skin contact , contaminated clothing must be removed immediately, and the affected area should be washed with plenty of water for at least 15 minutes.[4][5] If the chemical enters the eyes , they should be flushed with plenty of water for at least 15 minutes.[5] If ingested , the victim should be given copious amounts of milk or water, and vomiting should not be induced.[4][5] In all cases of exposure, immediate medical advice should be sought.[4][5]

Handling and Storage

Handling

Use spark-proof tools and explosion-proof equipment.[5] Avoid breathing vapor, mist, or gas, and prevent contact with eyes, skin, and clothing.[5] Handling should be performed in a chemical fume hood.[5] Personal protective equipment, including chemical splash goggles and appropriate gloves and clothing, is mandatory.[5]

Storage

Store in a cool, dry, and well-ventilated area away from sources of ignition.[4][5] Containers should be kept tightly closed.[5] It is recommended to store under an inert gas as the substance can be air-sensitive. Avoid contact with copper and its alloys.[4]

Accidental Release Measures

In the event of a spill, all sources of ignition should be removed.[5] The spill should be absorbed with an inert material such as vermiculite, sand, or earth and placed in a suitable container for disposal.[5] Spark-proof tools must be used during cleanup.[5] It is crucial to prevent the chemical from entering the environment.[5]

References

- 1. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]

- 2. alkylamines.com [alkylamines.com]

- 3. chembk.com [chembk.com]

- 4. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound CAS#: 110-76-9 [m.chemicalbook.com]

A Technical Guide to the Physical Properties of 2-Ethoxyethylamine

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the core physical properties of 2-Ethoxyethylamine (CAS No. 110-76-9), a versatile primary amine and amino ether used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The focus is on its boiling point and solubility characteristics, supported by detailed experimental protocols for their determination.

Core Physical Properties

This compound is a colorless to pale yellow, clear liquid with a characteristic amine-like odor.[1][2][3] Its molecular structure, featuring both an ether linkage and a primary amine group, dictates its physical behavior, particularly its boiling point and solubility profile.[2]

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Boiling Point | 105 °C[2][4] | At standard atmospheric pressure (760 mmHg). |

| 108.8 °C[5] | At standard atmospheric pressure (760 mmHg). | |

| Water Solubility | Completely miscible[2][3][4][5][6] | Forms hydrogen bonds with water.[1][7] |

| Organic Solvent Solubility | Miscible | Soluble in solvents like ether and ethanol.[1][4] |

| Density | 0.85 g/cm³[2][6] | - |

| Molecular Weight | 89.14 g/mol [2][4] | - |

| Flash Point | ~18 °C[4][5] | Highly flammable liquid.[4] |

Discussion of Properties

The boiling point of this compound is reported to be in the range of 105-109 °C at standard pressure.[2][4][5] As a primary amine, it can engage in intermolecular hydrogen bonding due to the presence of hydrogen atoms bonded to the electronegative nitrogen atom.[8] These hydrogen bonds are stronger than the van der Waals forces present in alkanes of similar molecular weight, resulting in a significantly higher boiling point. However, these N-H---N bonds are generally weaker than the O-H---O bonds in corresponding alcohols, leading to a lower boiling point than an alcohol of comparable mass.

This compound is completely miscible with water.[2][4][5][6] This high solubility is attributed to its ability to form hydrogen bonds with water molecules via its primary amine group and the lone pair of electrons on the ether oxygen.[1][7] Generally, amines with five or fewer carbon atoms exhibit good solubility in water. Furthermore, it is readily soluble in common organic solvents such as ethanol and diethyl ether, making it a versatile reagent in various reaction media.[1][4]

Experimental Protocols

The following sections detail standardized laboratory methods for determining the boiling point and solubility of a liquid amine like this compound.

This method is a common and efficient micro-scale technique for determining the boiling point of a liquid.[9]

Apparatus:

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Bunsen burner or heating mantle

Procedure:

-

Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side-arm.

-

Sample Preparation: Add approximately 0.5 mL of this compound into the small test tube.[9]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid sample.[9]

-

Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the tube is aligned with the thermometer bulb.[9]

-

Heating: Clamp the Thiele tube and immerse the thermometer and sample assembly into the oil. Begin gently heating the side arm of the Thiele tube. The design of the tube ensures uniform heat circulation.

-

Observation: As the temperature rises, a slow stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed. This indicates the temperature is slightly above the boiling point.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9] Record this temperature.

-

Verification: It is good practice to repeat the heating and cooling cycle to verify the measurement.

This protocol outlines the qualitative assessment of solubility in water, an organic solvent, and an acidic solution.

Apparatus:

-

Three small test tubes with stoppers

-

Graduated pipette or dropper

-

Glass stirring rods

Reagents:

-

This compound

-

Deionized water

-

Diethyl ether (or another nonpolar organic solvent)

-

5% Hydrochloric acid (HCl) solution

Procedure:

-

Preparation: Label three clean, dry test tubes as "Water," "Ether," and "5% HCl."

-

Dispensing: Add 2 mL of the respective solvent (Water, Ether, 5% HCl) to each corresponding test tube.

-

Addition of Amine: To each test tube, add 5 drops (approximately 0.1 g) of this compound.[10]

-

Mixing: Stopper each test tube and mix the contents thoroughly by shaking or vortexing for 1-2 minutes.[7][10]

-

Observation: Allow the mixtures to stand and observe.

-

Miscible/Soluble: The substance forms a single, clear, homogeneous phase with the solvent.

-

Insoluble: The substance remains as a separate layer, or the mixture appears cloudy or forms an emulsion.

-

-

Recording: Record the observations for each solvent. For this compound, it is expected to be miscible in all three solvents. Its solubility in 5% HCl demonstrates its basic character, as it reacts to form a water-soluble ammonium salt.[11]

Visualization of Workflow

The following diagram illustrates a logical workflow for the physical characterization of a liquid amine sample.

Caption: Logical workflow for determining the physical properties of an amine.

References

- 1. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]

- 2. High-Purity this compound | EEA | CAS 110-76-9 | Aure Chemical [aurechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 110-76-9 | TCI AMERICA [tcichemicals.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound CAS#: 110-76-9 [m.chemicalbook.com]

- 7. chemhaven.org [chemhaven.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. moorparkcollege.edu [moorparkcollege.edu]

- 11. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Nucleophilic Character of 2-Ethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic character of 2-ethoxyethylamine, a bifunctional primary amine of significant interest in organic synthesis and drug development. The document elucidates the structural and electronic factors governing its reactivity, presents available physicochemical data, and offers detailed experimental protocols for the evaluation of its nucleophilic strength and its application in key synthetic transformations. While a specific Mayr nucleophilicity parameter for this compound is not publicly available, this guide outlines the established methodology for its empirical determination. The content herein is intended to serve as a valuable resource for researchers leveraging this compound as a nucleophilic building block in the design and synthesis of novel chemical entities.

Introduction

This compound (C₄H₁₁NO) is a primary amine that incorporates an ether linkage, rendering it a versatile bifunctional molecule.[1] Its utility as a synthetic intermediate is largely dictated by the nucleophilic nature of the terminal amine group. The lone pair of electrons on the nitrogen atom allows this compound to act as a potent nucleophile, readily attacking electron-deficient centers to form new carbon-nitrogen bonds.[2] This reactivity is fundamental to its application in the synthesis of a wide range of compounds, including pharmaceutical intermediates.[3] Understanding the nuances of its nucleophilic character is therefore crucial for reaction design, optimization, and the prediction of reaction outcomes.

Physicochemical and Structural Properties

The nucleophilicity of this compound is intrinsically linked to its structural and electronic properties. The presence of the ethoxy group at the 2-position introduces specific electronic and steric effects that modulate the reactivity of the amine.

Electronic Effects

The oxygen atom in the ethoxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I effect). This effect reduces the electron density on the nitrogen atom, which in turn is expected to decrease its basicity and nucleophilicity compared to a simple primary amine like ethylamine.[4][5] This is reflected in the pKa of its conjugate acid, which is a measure of the amine's basicity. A lower pKa value generally correlates with lower basicity.[5]

Steric Effects

The ethoxyethyl group is bulkier than a simple ethyl or methyl group. Increased steric hindrance around the nucleophilic nitrogen can impede its approach to an electrophilic center, thereby reducing the rate of reaction and its effective nucleophilicity, particularly in reactions involving sterically demanding electrophiles.[6]

Quantitative Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁NO | [7] |

| Molecular Weight | 89.14 g/mol | [7] |

| CAS Number | 110-76-9 | [7] |

| Density | 0.85 g/cm³ | [7] |

| Boiling Point | 105 °C | [8] |

| pKa of Conjugate Acid | 6.26 | [5] |

| Water Solubility | Completely miscible | [7] |

Nucleophilicity Assessment

Proposed Experimental Determination of Mayr Nucleophilicity Parameter (N)

The following is a generalized experimental protocol for the determination of the Mayr nucleophilicity parameter (N) and the sensitivity parameter (s) for this compound, adapted from established methodologies.[6]

Objective: To determine the second-order rate constants for the reaction of this compound with a series of reference electrophiles (e.g., benzhydrylium ions) to calculate the Mayr nucleophilicity parameters.

Materials:

-

This compound

-

A series of reference electrophiles with known electrophilicity parameters (E) (e.g., substituted benzhydrylium tetrafluoroborates)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

UV-Vis spectrophotometer with a stopped-flow or temperature-controlled cuvette holder

-

Inert gas (e.g., nitrogen or argon)

Experimental Workflow Diagram:

Caption: A generalized workflow for the experimental determination of the Mayr nucleophilicity parameters for this compound.

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and each reference electrophile in the chosen anhydrous solvent under an inert atmosphere.

-

Kinetic Measurements: The reactions are typically carried out under pseudo-first-order conditions, with the concentration of this compound being at least 10-fold in excess of the electrophile concentration. The two solutions are rapidly mixed in the stopped-flow apparatus.

-

Data Acquisition: The disappearance of the electrophile is monitored by recording the decrease in absorbance at its λ_max over time.

-

Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [this compound].

-

Determination of N and s: A plot of log(k₂) versus the known electrophilicity parameter (E) for each reference electrophile is constructed. The nucleophilicity parameter (N) and the sensitivity parameter (s) are determined from the linear regression of this plot according to the Mayr equation: log(k₂) = s(N + E).

Applications in Synthesis: Key Reactions and Protocols

This compound is a valuable nucleophile in a variety of organic transformations, most notably in N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation of this compound with alkyl halides is a fundamental method for the formation of C-N bonds, leading to secondary and tertiary amines.

Reaction Scheme:

Detailed Experimental Protocol (General):

Objective: To synthesize an N-alkylated derivative of this compound.

Materials:

-

This compound

-

Alkyl halide (e.g., alkyl bromide or iodide)

-

A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or triethylamine)

-

Solvent (e.g., acetonitrile, DMF, or ethanol)

-

Standard laboratory glassware for reaction, workup, and purification

Experimental Workflow Diagram:

Caption: A generalized workflow for the N-alkylation of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0-1.5 equivalents) and the base (1.5-2.0 equivalents) in the chosen solvent.

-

Reagent Addition: Add the alkyl halide (1.0 equivalent) dropwise to the stirred mixture at room temperature.

-

Reaction: The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by distillation or column chromatography on silica gel to yield the pure N-alkylated product.

N-Acylation

N-acylation of this compound with acyl chlorides or anhydrides is a highly efficient method for the synthesis of amides.

Reaction Scheme:

Detailed Experimental Protocol (General):

Objective: To synthesize an N-acylated derivative of this compound.

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate)

-

Standard laboratory glassware for reaction, workup, and purification

Experimental Workflow Diagram:

Caption: A generalized workflow for the N-acylation of this compound.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent. Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add the acylating agent (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours, or until the reaction is complete as indicated by TLC.

-

Workup: Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography on silica gel.

Case Study: Synthesis of a Tamsulosin Intermediate

This compound is a key building block in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. Specifically, it is used to introduce the 2-(2-ethoxyphenoxy)ethylamino moiety. The synthesis involves the N-alkylation of an appropriate amine with a 2-(2-ethoxyphenoxy)ethyl halide. While the full synthetic route is complex and involves multiple steps, the core reaction highlights the practical application of this compound's nucleophilicity in the construction of a pharmaceutically active molecule. A detailed protocol for a related synthesis can be found in the literature.[2]

Conclusion

This compound is a valuable and versatile primary amine whose nucleophilic character is central to its utility in organic synthesis. While its basicity and, by extension, its nucleophilicity are tempered by the inductive effect of the ether oxygen, it remains a potent nucleophile capable of participating in a wide array of bond-forming reactions. Although quantitative nucleophilicity data is currently lacking in the public domain, this guide provides the framework for its empirical determination. The detailed experimental protocols for N-alkylation and N-acylation serve as a practical starting point for researchers and drug development professionals aiming to incorporate this important building block into their synthetic strategies.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. karlancer.com [karlancer.com]

- 3. Mayr's Database Of Reactivity Parameters: N-Nucleophiles [cup.uni-muenchen.de]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mayr's Database Of Reactivity Parameters - N-Nucleophiles [cup.lmu.de]

- 7. Research Prof. H. Mayr [cup.uni-muenchen.de]

- 8. Process for the preparation of tamsulosin and intermediates thereof starting from chiral phenylethylamine and using catalytic hydrogenation as the key step | Hovione [hovione.com]

- 9. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

2-Ethoxyethylamine: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethylamine, a primary amine bearing an ether linkage, serves as a crucial and versatile building block in organic synthesis. Its bifunctional nature, combining the nucleophilicity of the amino group with the structural and solubility characteristics imparted by the ethoxy group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This is particularly evident in the pharmaceutical industry, where this compound and its derivatives are integral to the synthesis of several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound's role as a synthetic precursor, with a focus on its application in drug development, detailed experimental protocols, and the biological significance of the molecules derived from it.

Chemical Properties and Reactivity

This compound is a colorless to pale yellow liquid with a characteristic amine odor. It is soluble in water and a variety of organic solvents, enhancing its utility in diverse reaction conditions. The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which renders the molecule nucleophilic and basic. This allows it to readily participate in a range of chemical transformations, including:

-

N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to produce amides.

-

Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent to yield higher-order amines.

-

Salt Formation: As a base, it reacts with acids to form ammonium salts.

The ether linkage in this compound is generally stable under many reaction conditions, providing a robust scaffold for molecular elaboration.

Application in Pharmaceutical Synthesis

The utility of this compound as a precursor is prominently highlighted in the synthesis of key intermediates for blockbuster drugs such as Tamsulosin and Carvedilol.

Tamsulosin Intermediate: 2-(2-Ethoxyphenoxy)ethylamine

A critical intermediate in the synthesis of Tamsulosin, an α1A-adrenergic receptor antagonist used to treat benign prostatic hyperplasia, is 2-(2-ethoxyphenoxy)ethylamine.[1] While direct synthesis from this compound is not the most common industrial route, a conceptually similar and widely applicable laboratory-scale synthesis involves the Gabriel synthesis. This method is a reliable technique for the preparation of primary amines from alkyl halides, avoiding the over-alkylation often seen with direct amination.

Carvedilol Intermediate: 2-(2-Methoxyphenoxy)ethylamine

Similarly, the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used for hypertension and heart failure, relies on the key intermediate 2-(2-methoxyphenoxy)ethylamine. The synthetic principles for this intermediate are analogous to those for the Tamsulosin intermediate, often employing a Gabriel synthesis or other amination strategies starting from a suitably functionalized phenoxy precursor.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key pharmaceutical intermediates conceptually derived from the reactivity of this compound.

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine (Tamsulosin Intermediate) via Gabriel Synthesis

This two-step procedure outlines the synthesis of the Tamsulosin intermediate starting from 2-ethoxyphenol.

Step 1: Synthesis of N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-ethoxyphenol (1.0 eq), 1,2-dibromoethane (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to 100-120°C and stir vigorously for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and add potassium phthalimide (1.1 eq). Reheat the mixture to 120-140°C and maintain for 8-12 hours.

-

Isolation: Cool the reaction mixture and pour it into cold water with stirring. The solid precipitate, N-[2-(2-ethoxyphenoxy)ethyl]phthalimide, is collected by filtration, washed thoroughly with water, and dried under vacuum.

Step 2: Hydrolysis of N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide

-

Reaction Setup: Suspend the dried N-[2-(2-ethoxyphenoxy)ethyl]phthalimide (1.0 eq) in ethanol in a round-bottom flask.

-

Reaction Conditions: Add hydrazine hydrate (1.5 eq) to the suspension and heat the mixture to reflux for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid. Filter off the phthalhydrazide precipitate and wash it with cold ethanol. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >12 with a concentrated sodium hydroxide solution. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.

Quantitative Data for Pharmaceutical Intermediate Synthesis

| Intermediate | Precursors | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | 2-Ethoxyphenol, 1,2-Dibromoethane | K2CO3, Potassium Phthalimide | DMF | 100-140 | 14-20 | Not specified |

| 2-(2-Ethoxyphenoxy)ethylamine | N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | Hydrazine Hydrate | Ethanol | Reflux | 4-6 | Not specified |

| 2-(2-Methoxyphenoxy)ethylamine | Guaiacol, Urea, Ethanolamine | KOH, Ethylenediamine | Mesitylene | 120-170 | 22 | 60.1 |

Note: Yields are highly dependent on specific reaction conditions and scale.

Spectroscopic Data for Key Intermediates

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrum (m/z) |

| This compound | 3.52 (t, 2H), 3.49 (t, 2H), 2.85 (t, 2H), 1.41 (s, 2H), 1.21 (t, 3H) | 70.8, 66.5, 41.8, 15.2 | 89 (M+), 74, 59, 44, 30 |

| N-[2-(2-Ethoxyphenoxy)ethyl]phthalimide | 7.85-7.70 (m, 4H), 6.95-6.80 (m, 4H), 4.20 (t, 2H), 4.10 (t, 2H), 4.05 (q, 2H), 1.40 (t, 3H) | 168.2, 149.0, 148.5, 133.9, 132.1, 123.2, 121.5, 114.5, 112.5, 67.5, 64.2, 38.0, 14.9 | 311 (M+), 180, 160, 148, 133 |

| 2-(2-Ethoxyphenoxy)ethylamine | 6.95-6.80 (m, 4H), 4.10 (t, 2H), 4.05 (q, 2H), 3.05 (t, 2H), 1.50 (br s, 2H), 1.40 (t, 3H) | 149.0, 148.5, 121.5, 114.5, 112.5, 68.5, 64.2, 41.5, 14.9 | 181 (M+), 137, 122, 109, 94 |

Note: Spectroscopic data are predicted or based on analogous compounds and may vary slightly based on experimental conditions and instrumentation.

Biological Significance and Signaling Pathways

The pharmaceutical compounds derived from this compound intermediates, Tamsulosin and Carvedilol, exert their therapeutic effects by modulating specific biological signaling pathways.

Tamsulosin Signaling Pathway

Tamsulosin is a selective antagonist of the α1A-adrenergic receptor, which is predominantly located in the smooth muscle of the prostate, bladder neck, and urethra.[2][3][4][5] By blocking this receptor, Tamsulosin prevents the binding of norepinephrine, leading to smooth muscle relaxation.[3][4] This alleviates the symptoms of benign prostatic hyperplasia by reducing urinary outflow resistance.[2][4]

Carvedilol Signaling Pathway

Carvedilol exhibits a more complex mechanism of action, functioning as a non-selective antagonist of β1 and β2-adrenergic receptors and also as an α1-adrenergic receptor antagonist.[1][6] Its β-blocking activity reduces heart rate and contractility, while its α-blocking activity leads to vasodilation and a reduction in blood pressure.[1][6] Recent studies have also highlighted its role as a biased agonist at the β2-adrenergic receptor, potentially activating signaling pathways involving β-arrestin and G-proteins that contribute to its cardioprotective effects. Furthermore, Carvedilol can induce a β1AR-NOS3 signaling pathway, promoting cardiac contractility.[7][8]

References

- 1. rsc.org [rsc.org]

- 2. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phthalimide(85-41-6) 1H NMR [m.chemicalbook.com]

- 6. journals.plos.org [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

The Bifunctional Nature of 2-Ethoxyethylamine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Chemical Properties, Reactivity, and Applications of a Versatile Synthetic Building Block.

Introduction

2-Ethoxyethylamine (CAS 110-76-9), a primary amine with an ether linkage, is a versatile bifunctional molecule of significant interest in chemical synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique structure, combining the nucleophilic and basic properties of a primary amine with the stability and hydrogen-bonding capabilities of an ether, makes it a valuable intermediate for the construction of complex molecular architectures.[2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below, offering a quantitative basis for its application in synthesis and process development.[4][5][6]

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₄H₁₁NO | [1] | |

| Molecular Weight | 89.14 | g/mol | [1] |

| Boiling Point | 105 | °C | [7] |

| Density | 0.85 | g/cm³ | [1] |

| Refractive Index | 1.4080 to 1.4110 | [1][5] | |

| Vapor Pressure | 31.2 | hPa at 24.6°C | [1][6] |

| Water Solubility | Completely miscible | [1][5][7] | |

| pKa (of conjugate acid) | 9.32 | at 25°C | [6] |

| Flash Point | 18 | °C | [7] |

| logP (Octanol/Water) | -0.018 | [4] |

Core Reaction Mechanisms: A Bifunctional Perspective

The reactivity of this compound is dictated by the interplay of its two functional groups: the primary amine and the ether linkage. The lone pair of electrons on the nitrogen atom confers nucleophilicity and basicity, driving a wide range of chemical transformations.[1]

Reactions at the Amine Terminus

The primary amine group is the more reactive of the two functionalities and participates in a variety of fundamental organic reactions.

-

N-Alkylation: As a potent nucleophile, this compound readily undergoes nucleophilic substitution with alkyl halides to form secondary and tertiary amines. This reaction is fundamental to building more complex molecular scaffolds. However, polyalkylation is a common side reaction.[8]

-

N-Acylation: The amine reacts with acyl chlorides and acid anhydrides to form stable amide bonds. This is a crucial reaction in the synthesis of many pharmaceutical compounds.[2]

-

Imine Formation: Condensation with aldehydes and ketones yields imines, which can be further reduced to secondary amines through reductive amination.[1]

-

Salt Formation: Being a weak base, this compound reacts with both inorganic and organic acids to form the corresponding ammonium salts, which are often crystalline and water-soluble.[1]

Reactions Involving the Ether Linkage

The ether group in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically involving strong hydrohalic acids like HBr or HI. This stability is advantageous as it allows for selective transformations at the amine functionality without disturbing the ether moiety.

Key Applications in Drug Development

The bifunctional nature of this compound makes it a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[3][9]

-

Synthesis of Tamsulosin Intermediate: this compound is a precursor to 2-(2-ethoxyphenoxy)ethylamine, a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[9]

-

Synthesis of Carvedilol Intermediate: A structurally related compound, 2-(2-methoxyphenoxy)ethylamine, which can be synthesized using similar principles, is a vital intermediate for the production of Carvedilol, a beta-blocker for treating high blood pressure.[9]

-

General Pharmaceutical Synthesis: Its ability to introduce a flexible, hydrophilic ethoxyethylamine moiety into a target molecule is valuable for modifying the pharmacokinetic properties of drug candidates.[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of this compound via Reductive Amination of 2-Ethoxyethanol[10]

This industrial-scale process can be adapted for laboratory synthesis.

Materials:

-

2-Ethoxyethanol

-

Anhydrous ammonia

-

Hydrogen gas

-

Cu-Co/Al₂O₃-diatomaceous earth catalyst

Procedure:

-

Catalyst Activation: The catalyst is typically activated in a fixed-bed reactor under a stream of hydrogen at elevated temperatures.

-

Reaction Setup: 2-Ethoxyethanol is pumped into a preheater where it is mixed with a molar excess of ammonia and hydrogen gas.

-

Reaction Conditions: The vaporized mixture is passed through the fixed-bed reactor containing the activated catalyst. The reaction is typically carried out at a temperature of 100–250 °C and a pressure of 0.5–25 MPa.[1]

-

Work-up and Purification: The reaction mixture is cooled and condensed. The resulting liquid is separated from the gas phase. The crude this compound is then purified by fractional distillation. Unreacted starting materials and by-products are recycled.

Protocol 2: N-Alkylation of this compound[8]

Materials:

-

This compound

-

Alkyl halide (e.g., ethyl iodide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (1.5 eq) to the solution.

-

Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of 2-(2-Ethoxyphenoxy)ethylamine via Gabriel Synthesis[9]

This two-step protocol is a common method for preparing primary amines.

Step 1: Synthesis of N-[2-(2-ethoxyphenoxy)ethyl]phthalimide

Materials:

-

1-(2-Haloethoxy)-2-ethoxybenzene (e.g., 1-(2-bromoethoxy)-2-ethoxybenzene)

-

Potassium phthalimide

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-haloethoxy)-2-ethoxybenzene (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Reaction: Heat the mixture to 100-150 °C and maintain for 6-12 hours.

-

Work-up: Cool the reaction mixture and pour it into water to precipitate the product.

-

Purification: Filter the solid, wash with water, and dry to obtain N-[2-(2-ethoxyphenoxy)ethyl]phthalimide.

Step 2: Hydrolysis to 2-(2-Ethoxyphenoxy)ethylamine

Materials:

-

N-[2-(2-ethoxyphenoxy)ethyl]phthalimide

-

Potassium hydroxide (KOH)

-

Water

-

Toluene

Procedure:

-

Reaction Setup: Suspend N-[2-(2-ethoxyphenoxy)ethyl]phthalimide in an aqueous solution of potassium hydroxide.

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

-

Extraction: Cool the reaction mixture to room temperature and extract the product with toluene.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-ethoxyphenoxy)ethylamine.

Visualizations

Bifunctional Reactivity of this compound

Caption: Logical relationship diagram illustrating the dual reactivity of this compound.

Synthetic Workflow for this compound

Caption: Experimental workflow for the industrial synthesis of this compound.

Synthesis of a Tamsulosin Intermediate

Caption: Signaling pathway for the synthesis of a key Tamsulosin intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 2-Ethoxyethylamine (CAS No. 110-76-9). Understanding the chemical stability of this compound is critical for ensuring its quality, safety, and efficacy in research and pharmaceutical applications. This document outlines its known sensitivities, recommended storage protocols, potential degradation pathways, and methodologies for stability assessment.

Chemical Stability Profile

This compound is a primary amine that exhibits reactivity typical of its class. Its stability is influenced by several environmental factors. While specific quantitative kinetic data on its degradation is not extensively available in public literature, its chemical nature and data from analogous compounds allow for a thorough stability assessment.

Key Stability-Influencing Factors:

-

Air Sensitivity: this compound is known to be air-sensitive.[1] Exposure to air can lead to oxidative degradation and the absorption of carbon dioxide, forming carbamates.

-

Light Sensitivity: While not as extensively documented as air sensitivity, protection from light is recommended for long-term storage to prevent potential photolytic degradation.

-

Incompatible Materials: The compound is incompatible with strong oxidizing agents and acids, which can lead to vigorous and potentially hazardous reactions.[2] Contact with copper and its alloys should be avoided as amines can form complexes with copper, potentially catalyzing degradation.[3]

-

Thermal Stress: Elevated temperatures can accelerate degradation processes. The autoignition temperature is 265°C (509°F).[2]

-

Hazardous Decomposition: When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on safety data sheets and chemical supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2] Some suppliers recommend storage at <15°C. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., nitrogen, argon).[1] | To prevent oxidation and reaction with atmospheric carbon dioxide. |

| Container | Store in a tightly closed container.[1][2][4] | To prevent exposure to air and moisture. |

| Location | Store in a well-ventilated area designated for flammable liquids.[2][4] | Due to its low flash point, proper ventilation is crucial to prevent the accumulation of flammable vapors. |

| Ignition Sources | Keep away from sources of ignition, heat, sparks, and open flames.[2] | This compound is a flammable liquid. |

| Material Comp. | Use containers made of appropriate materials such as steel or high-density polyethylene (HDPE). Avoid copper and its alloys.[3][5] | To prevent reaction with the container material. |

Handling Precautions:

-

Use spark-proof tools and explosion-proof equipment.[2]

-

Handle in a chemical fume hood to avoid inhalation of vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, gloves, and protective clothing.[2][4]

-

Take precautionary measures against static discharge.[4]

Forced Degradation and Stability Indicating Methods

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.

Principles of Forced Degradation Studies

Based on the International Council for Harmonisation (ICH) guidelines, a forced degradation study for this compound should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[6] This level of degradation is sufficient to produce and detect primary degradation products without leading to overly complex secondary degradation pathways.

The following diagram outlines a logical workflow for conducting a forced degradation study.

References

A Technical Guide to the Commercial Availability and Purity of 2-Ethoxyethylamine for Research and Drug Development

Introduction

2-Ethoxyethylamine (CAS No. 110-76-9), a primary amine with an ether linkage, is a versatile building block in organic synthesis, finding significant application in the development of pharmaceutical and agrochemical compounds. Its dual functionality allows for a wide range of chemical transformations. For researchers and professionals in drug development, a thorough understanding of the commercial availability and purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of commercially available grades, typical purity specifications, and detailed analytical methodologies for quality assessment.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers, typically in purities ranging from 98% to over 99%. While suppliers may not always explicitly label their products with distinct "grades" (e.g., technical, research, pharmaceutical), the purity level generally dictates its suitability for different applications. For demanding applications such as pharmaceutical synthesis, a higher purity grade is recommended.

Below is a summary of representative commercial offerings for this compound:

| Supplier/Manufacturer | Stated Purity | Analysis Method | Water Content | Notes |

| Alkyl Amines Chemicals Limited | ≥ 99.0% | Gas Chromatography (GC) | ≤ 0.5% | Industrial supplier.[1] |

| TCI America | > 98.0% | Gas Chromatography (GC), Neutralization Titration | Not specified | Research and laboratory supplier. |

| CymitQuimica | > 98.0% | Gas Chromatography (GC) | Not specified | European supplier for research.[2] |

| Dideu Industries Group Ltd. | 99.00% | Not specified | Not specified | As listed on ChemicalBook.[3] |

| Shanghai Rlavie Technology Co ltd | ≥ 98% | Gas Chromatography (GC) | Not specified | As listed on ChemicalBook.[3] |

| Aure Chemical | Industrial Grade | High Purity | Low water content | Manufacturer emphasizing suitability for pharmaceutical synthesis.[4] |

Potential Impurities

The most common industrial synthesis of this compound involves the catalytic amination of 2-ethoxyethanol.[5] This process can lead to several potential impurities, including:

-

Unreacted 2-ethoxyethanol: The starting material for the synthesis.

-

Water: A byproduct of the reaction.

-

Secondary amine (Bis(2-ethoxyethyl)amine): Formed by the reaction of the product with the starting material.

-

Other byproducts: Depending on the specific catalyst and reaction conditions.

Analytical Methodologies for Purity Assessment

Accurate determination of the purity of this compound is crucial. The most common analytical techniques employed are Gas Chromatography (GC) for assay and impurity profiling, and neutralization titration for determining the total amine content. Water content is typically measured by Karl Fischer titration.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture. For amines like this compound, which can exhibit peak tailing on standard GC columns, a deactivated column is often necessary.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent, such as methanol or dichloromethane.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar phase with deactivation for basic compounds.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 300°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C, hold for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

-

Data Analysis:

-

The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer (GC-MS).

-

Neutralization Titration for Total Amine Content

This method determines the total basicity of the sample, which is primarily attributed to the amine functional group of this compound.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of a suitable solvent, such as deionized water or isopropanol.

-

Add a few drops of a suitable indicator (e.g., bromocresol green).

-

-

Titration:

-

Titrate the sample solution with a standardized 0.1 M hydrochloric acid (HCl) solution until the indicator endpoint is reached (a color change from blue to green/yellow for bromocresol green).

-

Alternatively, a potentiometric titration can be performed using a pH meter to determine the equivalence point.

-

-

Calculation:

-

The purity of this compound is calculated using the following formula:

where:

-

V_HCl is the volume of HCl solution used in the titration (in mL).

-

M_HCl is the molarity of the HCl solution.

-

MW_amine is the molecular weight of this compound (89.14 g/mol ).

-

W_sample is the weight of the sample (in g).

-

-

Karl Fischer Titration for Water Content

The Karl Fischer titration is a specific and accurate method for determining the water content in a sample.

Experimental Protocol:

-

Instrumentation:

-

A coulometric or volumetric Karl Fischer titrator.

-

-

Sample Preparation and Analysis:

-

The titrator's vessel is filled with a suitable Karl Fischer reagent.

-

The instrument is conditioned to a dry state.

-

A known weight of the this compound sample is injected into the vessel.

-

The titration proceeds automatically, and the instrument reports the water content, typically in ppm or percentage.

-

For strongly basic amines, a neutralizing agent like benzoic acid may be added to the solvent to prevent interference with the Karl Fischer reaction.

-

Logical Workflow for Selecting this compound

The selection of an appropriate grade of this compound depends on the specific requirements of the research or development project. The following diagram illustrates a logical workflow for this selection process.

Caption: A decision-making workflow for selecting the appropriate grade of this compound.

Conclusion

For researchers and drug development professionals, understanding the commercial landscape and analytical control of this compound is essential for ensuring the quality and success of their work. While high-purity grades are readily available, a careful evaluation of the supplier's specifications and, where necessary, in-house analytical verification is recommended to mitigate risks associated with impurities. The experimental protocols provided in this guide offer a starting point for the quality assessment of this important chemical intermediate.

References

- 1. 2-ETHOXY ETHYLAMINE (EOEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 2. CAS 110-76-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 110-76-9 [chemicalbook.com]

- 4. High-Purity this compound | EEA | CAS 110-76-9 | Aure Chemical [aurechem.com]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-Ethoxyethylamine in N-alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-ethoxyethylamine as a nucleophile in N-alkylation reactions. These reactions are fundamental in synthetic organic chemistry for the construction of carbon-nitrogen bonds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.

Introduction

This compound is a primary amine featuring an ether linkage, making it a versatile building block in organic synthesis. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily participating in N-alkylation reactions with various electrophiles, such as alkyl halides, to form secondary amines. It can also be employed in reductive amination reactions with aldehydes and ketones. This bifunctional nature makes it a valuable reagent for introducing the 2-ethoxyethyl moiety into target molecules, which can influence their physicochemical properties, such as solubility and lipophilicity.

Data Presentation: N-Alkylation and Reductive Amination

While extensive quantitative data for a wide range of N-alkylation reactions specifically with this compound is not broadly available in peer-reviewed literature, the following tables summarize representative reaction conditions and expected yields based on general principles of N-alkylation and reductive amination of primary amines.

Table 1: Representative Conditions for N-Alkylation of this compound with Alkyl Halides

| Electrophile (Alkyl Halide) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Ethyl Iodide | K₂CO₃ | Acetonitrile | 60-80 | 12-24 | 80-95 | Iodides are more reactive than bromides or chlorides.[1] |

| Benzyl Bromide | K₂CO₃ / DIPEA | DMF | Room Temp - 60 | 8-16 | 85-95 | Benzyl halides are highly reactive. Using a non-nucleophilic base like DIPEA can reduce side reactions. |

| n-Butyl Bromide | NaHCO₃ | Acetonitrile | Reflux | 24-48 | 70-85 | Longer reaction times are often required for less reactive alkyl bromides. |

| Isopropyl Bromide | K₂CO₃ | Acetonitrile | Reflux | 48-72 | 40-60 | Significant formation of elimination byproducts (alkenes) is expected with secondary halides.[1] |

Table 2: Representative Conditions for Reductive Amination with this compound

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 12-24 | 85-95 | Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations. |

| Cyclohexanone | NaBH₃CN | Methanol | Room Temp | 18-36 | 80-90 | Sodium cyanoborohydride is effective but toxic; handle with care. |

| 4-Methoxybenzaldehyde | H₂ / Pd/C | Ethanol | Room Temp | 24-48 | 90-98 | Catalytic hydrogenation is a clean method but may not be suitable for substrates with other reducible functional groups. |

Experimental Protocols

Protocol 1: N-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the synthesis of N-benzyl-2-ethoxyethylamine.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-